molecular formula C8H7NO B1441405 3-Ethynyl-2-methoxypyridine CAS No. 1196145-21-7

3-Ethynyl-2-methoxypyridine

Cat. No. B1441405
M. Wt: 133.15 g/mol
InChI Key: NGVYZIIHZNTDSJ-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methoxypyridine (EMP) is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 . It is a colorless to light yellow liquid .


Molecular Structure Analysis

The InChI code for 3-Ethynyl-2-methoxypyridine is 1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Ethynyl-2-methoxypyridine is a colorless to light yellow liquid . It has a molecular weight of 133.15 . The compound should be stored in a refrigerator .

Scientific Research Applications

Photocatalysis

Alkyne-substituted compounds, including those related to 3-ethynyl-2-methoxypyridine, have been utilized in the development of photocatalysts. For example, ethynyl-phenylene substituted derivatives have been employed in synthesizing [RuCl(2,2'-bipyridine)(L(n))]PF6 based complexes, which are explored for their electronic structures, photochemical, and redox properties. These complexes have shown potential in photocatalyzing the oxidation of 4-methoxybenzyl alcohol to benzaldehyde, highlighting their utility in photocatalytic applications (Davidson et al., 2015).

Organic Synthesis

3-Alkynyl-4-methoxy-2-pyridones and structurally related compounds, which include functionalities similar to 3-ethynyl-2-methoxypyridine, have been demonstrated as precursors in the synthesis of furan-fused heterocycles. This involves a sequence of Sonogashira-acetylide coupling, dealkylation, and furan annulation reactions, showcasing the compound's role in the synthesis of complex organic structures (Conreaux et al., 2008).

Molecular Structure Analysis

Rotational spectroscopy studies of 2-methoxypyridine and its derivatives, akin to 3-ethynyl-2-methoxypyridine, provide insights into their conformation and bonding. Such studies, complemented by ab initio calculations, have elucidated the accurate structure of these molecules, offering valuable information for their scientific and practical applications (Cheng et al., 2020).

Synthesis of Lycopodium Alkaloids

Methoxypyridines, related to 3-ethynyl-2-methoxypyridine, have been used as masked pyridones in the synthesis of Lycopodium alkaloids, such as lycoposerramine R. This showcases their utility in synthesizing complex natural products, highlighting their importance in medicinal chemistry and natural product synthesis (Bisai & Sarpong, 2010).

Aromatics in Food and Beverages

Methoxypyrazines, which can be structurally related to 3-ethynyl-2-methoxypyridine, play a significant role in the aroma profile of certain wines and vegetables. Studies have quantified these compounds in South African Sauvignon blanc wines and investigated their correlation with grape maturity, climate, and geographical origin, contributing to the understanding of flavor science in enology and food science (Alberts et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

While specific future directions for 3-Ethynyl-2-methoxypyridine are not available, it’s worth noting that related compounds have been used in PET imaging of mGluR5 in the CNS . This suggests potential applications in medical imaging and neuroscience research.

properties

IUPAC Name

3-ethynyl-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVYZIIHZNTDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726192
Record name 3-Ethynyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-2-methoxypyridine

CAS RN

1196145-21-7
Record name 3-Ethynyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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